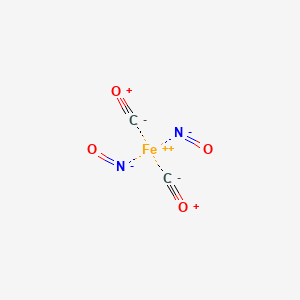
4-(hydroxyamino)quinoline N-oxide
Übersicht
Beschreibung
4-(Hydroxyamino)quinoline N-oxide is a chemical compound with the molecular formula C9H8N2O2 . It has a molecular weight of 176.17 . This compound is a weak oxidizing agent .
Synthesis Analysis
Quinoline N-oxides have emerged as a new class of substrates suitable for the functionalization of the quinoline scaffold . The direct C–H alkenylation of quinoline N-oxides is a dynamic field that can be developed as a synthetic strategy for the efficient, rapid and regioselective assembly of new bioactive quinoline based-molecules .Molecular Structure Analysis
The InChI code for 4-(hydroxyamino)quinoline N-oxide is 1S/C9H8N2O2/c12-10-8-5-6-11(13)9-4-2-1-3-7(8)9/h1-6,10,12H . It contains a total of 22 bonds; 14 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 oxime (aromatic), 1 hydroxylamine (aromatic) and 2 hydroxyl groups .Chemical Reactions Analysis
4-(Hydroxyamino)quinoline N-oxide belongs to the reactive group of amines, phosphines, and pyridines . It is a weak oxidizing agent .Physical And Chemical Properties Analysis
4-(Hydroxyamino)quinoline N-oxide is a solid at 20 degrees Celsius . It appears as a white to amber powder or lump . Its melting point is 214 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Cancer Research and Carcinogenicity Studies
4-Hydroxyaminoquinoline N-oxide is utilized in cancer research due to its properties as a mutagen and a carcinogen. It’s a metabolite of 4-nitroquinoline 1-oxide (4NQO), which itself is a potent carcinogen used to induce tumors in experimental models . The reduction product, 4-hydroxyaminoquinoline 1-oxide, is believed to be the proximate carcinogenic metabolite of 4NQO, forming stable DNA adducts that can lead to mutations and cancer .
Enzyme Inhibition Studies
This compound is also used to study enzyme inhibition, particularly of nitroquinoline-N-oxide reductase. This enzyme catalyzes the reduction of 4-nitroquinoline N-oxide to 4-hydroxyaminoquinoline N-oxide, and its inhibition is of interest in understanding the metabolic pathways of nitro compounds and their role in carcinogenesis .
Electrochemical Sensor Development
Researchers have developed electrochemical sensors for the detection of carcinogen-causing biomarkers like 4-nitroquinoline N-oxide in biological matrices. 4-Hydroxyaminoquinoline N-oxide serves as a reference compound in these studies to understand the electrochemical properties and improve the sensitivity of such sensors .
Bronsted Base Applications
In the field of chemistry, 4-Hydroxyaminoquinoline N-oxide acts as a Bronsted base, capable of accepting a hydron from a donor. This property is exploited in various chemical reactions where a base is required to facilitate the reaction or to capture protons .
Chemical Synthesis and Reactivity
The compound’s reactivity is harnessed in synthetic chemistry for the construction of complex molecules. Its role as an intermediate in various synthetic pathways is crucial for the development of new pharmaceuticals and materials .
Biological Pathway Analysis
4-Hydroxyaminoquinoline N-oxide is involved in biological pathways related to aminoquinolines and quinoline N-oxides. Its study helps in understanding the biological activities of these compounds and their potential therapeutic applications .
Wirkmechanismus
Target of Action
The primary target of 4-(hydroxyamino)quinoline N-oxide is the enzyme nitroquinoline-N-oxide reductase . This enzyme belongs to the family of oxidoreductases, specifically those acting on other nitrogenous compounds as donors with NAD+ or NADP+ as acceptor .
Mode of Action
4-(hydroxyamino)quinoline N-oxide interacts with its target, nitroquinoline-N-oxide reductase, by serving as a substrate for the enzyme . The enzyme catalyzes the chemical reaction where 4-(hydroxyamino)quinoline N-oxide, along with NAD+ or NADP+ and water, is converted into 4-nitroquinoline N-oxide, NADH or NADPH, and a proton .
Biochemical Pathways
The biochemical pathway involving 4-(hydroxyamino)quinoline N-oxide is primarily related to the enzymatic reduction process catalyzed by nitroquinoline-N-oxide reductase . The downstream effects of this pathway involve the generation of NADH or NADPH, which are crucial for various cellular processes, including energy production and biosynthesis of macromolecules .
Result of Action
The result of the action of 4-(hydroxyamino)quinoline N-oxide involves the reduction of the compound to 4-nitroquinoline N-oxide, mediated by the enzyme nitroquinoline-N-oxide reductase . This process also leads to the production of NADH or NADPH, contributing to various cellular functions .
Action Environment
The action of 4-(hydroxyamino)quinoline N-oxide can be influenced by various environmental factors. For instance, the presence and concentration of the co-factors NAD+ or NADP+ can affect the efficiency of the enzymatic reaction . .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(NE)-N-(1-hydroxyquinolin-4-ylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-10-8-5-6-11(13)9-4-2-1-3-7(8)9/h1-6,12-13H/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGKBOFRVKLKOO-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO)C=CN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N/O)/C=CN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Record name | 4-QUINOLINAMINE-N-HYDROXY-1-OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20982 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3025419 | |
| Record name | 4-Hydroxyaminoquinoline-1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3025419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gold -colored granular solid. (NTP, 1992), Gold solid; [CAMEO] | |
| Record name | 4-QUINOLINAMINE-N-HYDROXY-1-OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20982 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Hydroxyaminoquinoline-1-oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11628 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
| Record name | 4-QUINOLINAMINE-N-HYDROXY-1-OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20982 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.00000002 [mmHg] | |
| Record name | 4-Hydroxyaminoquinoline-1-oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11628 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-(hydroxyamino)quinoline N-oxide | |
CAS RN |
4637-56-3 | |
| Record name | 4-QUINOLINAMINE-N-HYDROXY-1-OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20982 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-(Hydroxyamino)quinoline 1-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxyaminoquinoline-1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3025419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Hydroxyamino)quinoline N-Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![N1-[3-(butylcarbamoyl)-5-(2,5-dihydro-1H-imidazol-2-yl)phenyl]-N4-[3-(butylcarbamoyl)-5-(4,5-dihydro-1H-imidazol-2-yl)phenyl]terephthalamide](/img/structure/B1212999.png)

